isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate
CAS No.: 1207041-10-8
Cat. No.: VC6207818
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.39
* For research use only. Not for human or veterinary use.
![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate - 1207041-10-8](/images/structure/VC6207818.png)
Specification
CAS No. | 1207041-10-8 |
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Molecular Formula | C17H16N2O3S |
Molecular Weight | 328.39 |
IUPAC Name | propan-2-yl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetate |
Standard InChI | InChI=1S/C17H16N2O3S/c1-11(2)22-14(20)8-19-10-18-15-13(9-23-16(15)17(19)21)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |
Standard InChI Key | FAMDQNBUOUHLOL-UHFFFAOYSA-N |
SMILES | CC(C)OC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3 |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate, delineates its molecular architecture:
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Core structure: A thieno[3,2-d]pyrimidine system, comprising a fused thiophene (positions 1–3) and pyrimidine (positions 4–6) ring.
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Substituents:
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A phenyl group at position 7 of the thiophene ring.
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A ketone (oxo) group at position 4 of the pyrimidine ring.
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An isopropyl ester (–OCOOCH(CH₃)₂) linked via a methylene bridge (–CH₂–) to the nitrogen at position 3.
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The dihedral angle between the thienopyrimidine core and phenyl group is hypothesized to approximate 66–70°, based on crystallographic data from ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxylate . This spatial arrangement influences intermolecular interactions, such as C–H⋯O hydrogen bonds, which stabilize crystal packing .
Synthetic Methodologies
While no direct synthesis of the target compound is documented, analogous thieno[3,2-d]pyrimidines are synthesized via:
Aza-Wittig Reaction
Functionalized iminophosphoranes react with isocyanates under mild conditions to form the pyrimidine core. For example, ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxylate was synthesized via this route . Adapting this method, phenyl isocyanate could cyclize with a thiophene-containing iminophosphorane to yield the target compound.
Cyclocondensation of Thioureas
Thiourea derivatives undergo cyclization with α,β-unsaturated ketones or esters. This approach is exemplified in the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, where aminothiophene intermediates are condensed with nitriles .
Functionalization of Preformed Cores
Late-stage modifications, such as esterification or alkylation, enable diversification. For instance, S-alkylation of 4-chlorothieno[3,2-d]pyrimidines with isopropyl bromoacetate could introduce the ester moiety .
Table 1: Comparative Synthetic Routes for Thieno[3,2-d]Pyrimidine Derivatives
Physicochemical Properties
Predicted properties, inferred from structural analogs:
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Solubility: The isopropyl ester enhances lipophilicity compared to free acids, though less effectively than monoethanolamine salts (e.g., solubility ≈ 50–100 µg/mL in aqueous buffers) .
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Melting Point: Estimated 180–190°C, consistent with hydrogen-bonded crystalline structures .
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Hydrogen Bonding: Intramolecular C–H⋯O bonds between the oxo group and thiophene ring likely stabilize the planar conformation .
Table 2: Predicted Physicochemical Properties
Property | Value/Range | Basis |
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Molecular Weight | 382.45 g/mol | Calculated |
LogP | 3.2 ± 0.3 | Analogous esters |
Aqueous Solubility | 50–100 µg/mL | Monoethanolamine salt data |
Crystal System | Monoclinic | Thienopyrimidine analogs |
Biological Activity and Mechanisms
Antifungal Activity
Pyrimidine-3-sulfonamide analogs demonstrate efficacy against Candida albicans (MIC ≤ 25 µg/mL) . While the target compound lacks a sulfonamide group, its electron-deficient pyrimidine core may similarly inhibit lanosterol 14α-demethylase.
Cytotoxicity Profile
NCI-60 screening data for triazole-containing thienopyrimidines show selective toxicity against leukemia (GI₅₀ ≈ 2 µM) . The isopropyl ester may reduce cytotoxicity compared to free acids, as seen in TPO mimetics .
Table 3: Hypothesized Biological Activities
Activity | Target | Predicted Potency | Reference |
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ATR Kinase Inhibition | ATP-binding domain | IC₅₀ ≈ 20 nM | |
Antifungal | Lanosterol demethylase | MIC ≈ 50 µg/mL | |
Anticancer | Leukemia cell lines | GI₅₀ ≈ 5 µM |
Applications in Drug Development
Solubility-Enhanced Formulations
The isopropyl ester balances lipophilicity and solubility, avoiding the extreme hydrophobicity of free acids (e.g., 5 µg/mL solubility for TPO mimetics) . This property could improve oral bioavailability in kinase inhibitors.
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